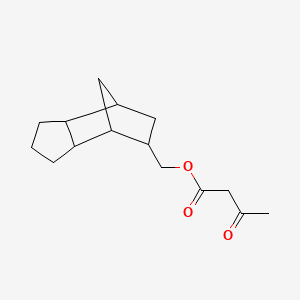
(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate is a chemical compound with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol. It is also known by its IUPAC name, 8-tricyclo[5.2.1.02,6]decanylmethyl 3-oxobutanoate. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate typically involves the esterification of 3-oxobutanoic acid with the corresponding alcohol, (Octahydro-4,7-methano-1H-inden-5-yl)methanol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Octahydro-4,7-methano-1H-inden-5-yl)methanol: A precursor in the synthesis of (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate.
3-Oxobutanoic acid: Another precursor used in the esterification process.
Uniqueness
Its tricyclic structure and ester functional group make it a versatile compound in various chemical reactions and research applications .
Eigenschaften
CAS-Nummer |
94030-83-8 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
8-tricyclo[5.2.1.02,6]decanylmethyl 3-oxobutanoate |
InChI |
InChI=1S/C15H22O3/c1-9(16)5-15(17)18-8-11-6-10-7-14(11)13-4-2-3-12(10)13/h10-14H,2-8H2,1H3 |
InChI-Schlüssel |
OAGHHOVAANMDCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)OCC1CC2CC1C3C2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


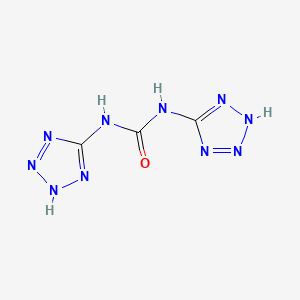
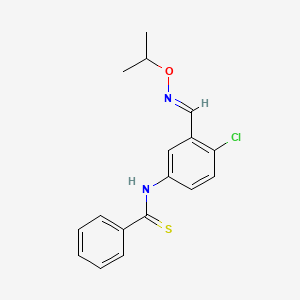
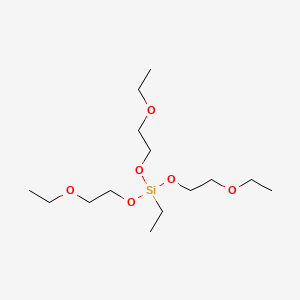
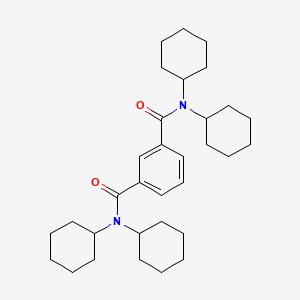

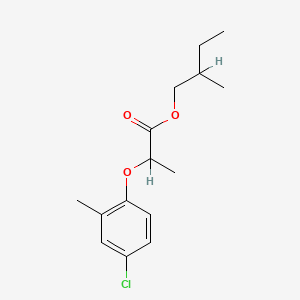

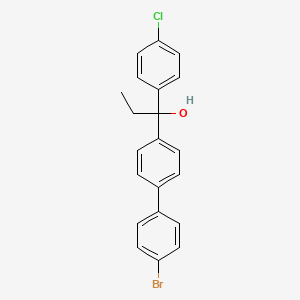

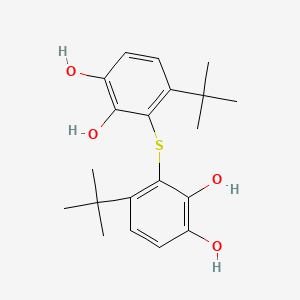

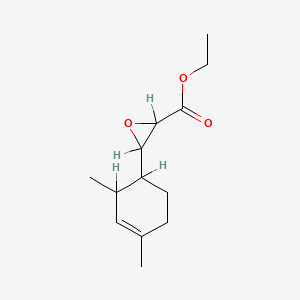
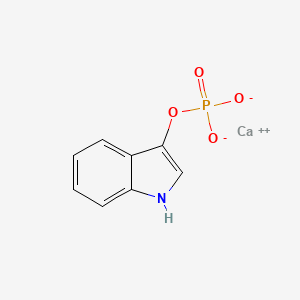
![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
